molecular formula C11H11NO2 B065319 N-(1-oxo-indan-4-yl)-acetamide CAS No. 173252-63-6

N-(1-oxo-indan-4-yl)-acetamide

Cat. No.: B065319
CAS No.: 173252-63-6
M. Wt: 189.21 g/mol
InChI Key: DEKMZWJFQSJULY-UHFFFAOYSA-N
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Description

N-(1-Oxo-indan-4-yl)-acetamide is a bicyclic acetamide derivative characterized by an indanone (1-oxo-indan) core substituted with an acetamide group at the 4-position. Indanone consists of a benzene ring fused to a cyclopentanone, providing a rigid, planar structure.

Properties

CAS No.

173252-63-6

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-(1-oxo-2,3-dihydroinden-4-yl)acetamide

InChI

InChI=1S/C11H11NO2/c1-7(13)12-10-4-2-3-9-8(10)5-6-11(9)14/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

DEKMZWJFQSJULY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1CCC2=O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCC2=O

Synonyms

Acetamide, N-(2,3-dihydro-1-oxo-1H-inden-4-yl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Indole- and Indoline-Based Acetamides
  • Example: (Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide () Structure: Combines a thiazolidinone ring, oxoindoline, and p-tolyl acetamide. Key Features: The oxoindoline moiety resembles the indanone core in rigidity, while the thiazolidinone adds heterocyclic diversity. Activity: Such compounds are often explored for kinase inhibition or antibacterial activity due to their hydrogen-bonding motifs .
  • Example: 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide () Structure: Features an indole-derived enol-lactam linked to a naphthyl group via acetamide. Activity: Indole-acetamide hybrids are studied for anticancer and anti-inflammatory properties .
Bicyclic and Polycyclic Acetamides
  • Example: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide () Structure: A pyrazoloquinoxaline core with acetamide and chlorophenyl substituents. Activity: Reported as a selective MAO-A inhibitor (IC₅₀ = 0.028 mM), highlighting the role of acetamides in neurotransmitter regulation .
  • Example : N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives ()

    • Structure : Adamantane-indole-oxoacetamide hybrids.
    • Key Features : The adamantane group introduces steric bulk, improving blood-brain barrier penetration.
    • Activity : These compounds show promise in neurodegenerative disease research due to dual MAO-B and cholinesterase inhibition .
Electron-Deficient Acetamides
  • Example : 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide ()
    • Structure : Nitro-substituted indole with a chiral phenylethyl acetamide.
    • Key Features : The nitro group enhances electrophilicity, favoring interactions with nucleophilic enzyme residues.
    • Activity : Explored for antitumor and antimicrobial applications .

Comparative Analysis of Properties and Activities

Compound Core Structure Substituents Biological Activity Key References
N-(1-Oxo-indan-4-yl)-acetamide Indanone + acetamide None described Hypothesized: MAO/kinase inhibition
(Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide Thiazolidinone + oxoindoline p-Tolyl acetamide Antibacterial, kinase inhibition
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide Pyrazoloquinoxaline Chlorophenyl, acetyloxy MAO-A inhibition (IC₅₀ = 0.028 mM)
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Nitroindole Chiral phenylethyl Antitumor, antimicrobial
Physicochemical Properties:
  • Rigidity vs.
  • Electron Effects: The cyclopentanone’s ketone group may act as a hydrogen-bond acceptor, similar to the lactam in indoline derivatives.
  • Lipophilicity : Bulky substituents (e.g., adamantane in ) increase logP values, whereas nitro groups () enhance polarity.

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